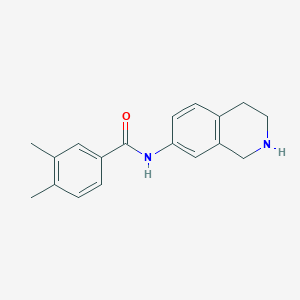
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol, also known as DMTFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral molecule that contains a trifluoromethyl group, which makes it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol is not fully understood. However, it is believed that the trifluoromethyl group in 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol plays a crucial role in its biological activity. This group can enhance the lipophilicity and metabolic stability of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol, making it a valuable tool in drug discovery and development.
Biochemical and Physiological Effects:
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, antitumor, and antiviral activities. 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been shown to modulate the immune system by regulating the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has several advantages in lab experiments. It is a chiral compound that can be used to synthesize various chiral compounds. It is also a fluorescent probe that can be used to detect metal ions in biological samples. However, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has some limitations. It is a relatively new compound, and its biological activity is not fully understood. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol is a chiral compound, which means that its enantiomers may exhibit different biological activities.
Direcciones Futuras
There are several future directions for the research on 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol. One of the directions is to explore the biological activity of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives. Another direction is to investigate the mechanism of action of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives. Moreover, the development of new synthetic methods for 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives can lead to the discovery of new chiral compounds with unique biological activities. Additionally, the use of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol as a chiral solvating agent for the determination of the enantiomeric purity of various compounds can be further explored.
Métodos De Síntesis
The synthesis of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol involves the reaction of 3-(4-hydroxy-1,1,1-trifluoropropan-2-yl) morpholine with 2,2-dimethyl-4-chloropyridine in the presence of a base. The reaction yields 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol as a white solid with a purity of over 95%. This synthesis method is efficient and has been used in many scientific studies.
Aplicaciones Científicas De Investigación
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been widely used in scientific research as a chiral building block in drug discovery and development. It has been used to synthesize various chiral compounds, including chiral ligands, chiral auxiliaries, and chiral catalysts. 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has also been used as a chiral solvating agent for the determination of the enantiomeric purity of various compounds. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
3-(2,2-dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2/c1-8(2)6-13(3-4-15-8)5-7(14)9(10,11)12/h7,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBTZJDAGNOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)









![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)